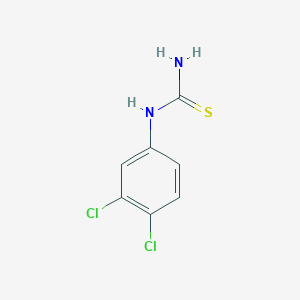

1-(3,4-Dichlorophenyl)-2-thiourea

説明

The exact mass of the compound 1-(3,4-Dichlorophenyl)-2-thiourea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33.2 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Thiourea - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3,4-Dichlorophenyl)-2-thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichlorophenyl)-2-thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(3,4-dichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2S/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNCITSJXCSXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172846 | |

| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730296 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19250-09-0 | |

| Record name | N-(3,4-Dichlorophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19250-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019250090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dichlorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3,4-Dichlorophenyl)-2-thiourea

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3,4-Dichlorophenyl)-2-thiourea, a molecule of significant interest in medicinal chemistry and drug development. Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The subject of this guide, 1-(3,4-Dichlorophenyl)-2-thiourea, serves as a valuable intermediate in the synthesis of various heterocyclic compounds, such as thiazole derivatives, which are also known for their pharmacological importance.[2] This document details a reliable synthetic protocol, offers a thorough analysis of its characterization through various spectroscopic and analytical techniques, and provides insights into the rationale behind the experimental choices, thereby serving as a vital resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of 1-(3,4-Dichlorophenyl)-2-thiourea

Thiourea and its derivatives are a versatile class of organic compounds characterized by the SC(NH₂)₂ core structure. Their ability to engage in hydrogen bonding and act as ligands for metal ions contributes to their diverse biological activities.[1] The incorporation of a dichlorinated phenyl ring, as in 1-(3,4-Dichlorophenyl)-2-thiourea, can significantly influence the compound's lipophilicity, metabolic stability, and target-binding affinity, making it an attractive scaffold for the design of novel therapeutic agents.

The primary importance of 1-(3,4-Dichlorophenyl)-2-thiourea lies in its role as a key building block for more complex molecules. It is a crucial precursor for the synthesis of various heterocyclic systems, particularly thiazoles, which are present in numerous FDA-approved drugs.[2] Understanding the efficient synthesis and comprehensive characterization of this intermediate is therefore paramount for the advancement of medicinal chemistry research.

Synthesis of 1-(3,4-Dichlorophenyl)-2-thiourea

The most common and established method for the synthesis of aryl thioureas, including 1-(3,4-Dichlorophenyl)-2-thiourea, involves the reaction of the corresponding aryl amine with a thiocyanate salt in the presence of an acid. This method is favored for its operational simplicity and the ready availability of starting materials.

Reaction Mechanism

The synthesis proceeds through a two-step mechanism. First, the aryl amine (3,4-dichloroaniline) is protonated by the acid (hydrochloric acid), forming the anilinium salt. This is followed by the nucleophilic attack of the thiocyanate ion on the anilinium salt, leading to the formation of an intermediate, which then rearranges to the final thiourea product.

Caption: Proposed reaction mechanism for the synthesis of 1-(3,4-Dichlorophenyl)-2-thiourea.

Experimental Protocol

The following protocol is a detailed, step-by-step procedure for the synthesis of 1-(3,4-Dichlorophenyl)-2-thiourea.

Materials:

-

3,4-Dichloroaniline

-

Ammonium thiocyanate

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol

-

Activated Carbon

-

Petroleum Ether

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Büchner funnel and filter flask

-

Round-bottom flask

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture: In a suitable beaker, suspend 3,4-dichloroaniline (1.0 eq) in deionized water. While stirring, slowly add concentrated hydrochloric acid (1.1 eq). Continue stirring until a clear solution of the aniline hydrochloride salt is formed.

-

Addition of Thiocyanate: To the stirred solution, add ammonium thiocyanate (1.0 eq).

-

Reaction: Gently heat the mixture to reflux using a heating mantle or water bath and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel and wash it with cold deionized water to remove any unreacted salts.

-

Purification: For further purification, recrystallize the crude product from ethanol. Dissolve the solid in a minimal amount of hot ethanol, add a small amount of activated carbon to decolorize the solution, and heat at reflux for 10-15 minutes. Filter the hot solution to remove the activated carbon and allow the filtrate to cool to room temperature, and then in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified white crystalline product by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

Caption: Experimental workflow for the synthesis of 1-(3,4-Dichlorophenyl)-2-thiourea.

Characterization of 1-(3,4-Dichlorophenyl)-2-thiourea

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Physical Properties

| Property | Observed Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₇H₆Cl₂N₂S |

| Molecular Weight | 221.11 g/mol |

| Melting Point | 178-180 °C |

Spectroscopic Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of 1-(3,4-Dichlorophenyl)-2-thiourea is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (symmetric and asymmetric) |

| ~3100 | Aromatic C-H stretching |

| ~1600 | N-H bending |

| ~1550 | C=S stretching |

| ~1470 | Aromatic C=C stretching |

| ~1350 | C-N stretching |

| ~820 | C-Cl stretching |

¹H NMR (Predicted, 400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 (broad s) | Singlet | 1H | NH |

| ~8.0 (d, J ≈ 2.0 Hz) | Doublet | 1H | Aromatic H (C2-H) |

| ~7.6 (d, J ≈ 8.5 Hz) | Doublet | 1H | Aromatic H (C5-H) |

| ~7.4 (dd, J ≈ 8.5, 2.0 Hz) | Doublet of Doublets | 1H | Aromatic H (C6-H) |

| ~7.2 (broad s) | Singlet | 2H | NH₂ |

¹³C NMR (Predicted, 100 MHz, DMSO-d₆): The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C=S |

| ~139 | C1 |

| ~131 | C4 |

| ~130 | C5 |

| ~129 | C3 |

| ~124 | C2 |

| ~122 | C6 |

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For 1-(3,4-Dichlorophenyl)-2-thiourea, the mass spectrum should show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1 will be observed.

| m/z | Assignment |

| 220 | [M]⁺ (with ³⁵Cl, ³⁵Cl) |

| 222 | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) |

| 224 | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, which can be compared with the theoretical values calculated from the molecular formula.

| Element | Theoretical (%) |

| Carbon | 38.03 |

| Hydrogen | 2.74 |

| Chlorine | 32.07 |

| Nitrogen | 12.67 |

| Sulfur | 14.50 |

Alternative Synthetic Approaches

While the reaction of an aryl amine with a thiocyanate salt is a robust method, other synthetic routes to aryl thioureas exist and may be advantageous in specific contexts. These include:

-

From Isothiocyanates: The reaction of 3,4-dichlorophenyl isothiocyanate with ammonia is a direct and high-yielding method. However, the synthesis of the isothiocyanate precursor can be a multi-step process.

-

From Dithiocarbamates: Aryl amines can react with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which can then be converted to the thiourea.

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of thiourea derivatives.

The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for specific reaction conditions.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 1-(3,4-Dichlorophenyl)-2-thiourea. The presented protocol, coupled with the comprehensive characterization data, offers a self-validating system for researchers to confidently produce and verify this important chemical intermediate. The insights into the reaction mechanism and alternative synthetic strategies further enhance the utility of this guide for professionals in drug discovery and development. The foundational knowledge provided herein is intended to facilitate the exploration of novel thiourea derivatives and their potential therapeutic applications.

References

- Thiourea derivatives with biological activities. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(2), o260–o261.

-

PubChem. (n.d.). 3,4-Dichloroaniline. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

- Liu, Z., et al. (2009). N-(3,4-Dichlorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2401.

- Tok, F., Cakir, C., Cam, D., Kirpat, M. M., & Sicak, Y. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Marmara Pharmaceutical Journal, 26(2), 225-236.

- Rauf, M. K., Bolte, M., & Badshah, A. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea.

Sources

Technical Monograph: 1-(3,4-Dichlorophenyl)-2-thiourea (CAS 19250-09-0)

The following technical guide is structured as a high-level research monograph designed for scientists and drug development professionals.

Executive Summary

1-(3,4-Dichlorophenyl)-2-thiourea (DCPTU) is a pivotal organosulfur compound characterized by a thiourea moiety attached to a 3,4-dichlorinated benzene ring.[1] It serves as a critical intermediate in the synthesis of heterocyclic pharmacophores, particularly thiazoles and aminothiazoles, and exhibits intrinsic biological activity as a urease inhibitor and antimicrobial agent. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, mechanistic actions, and safety standards.

Chemical Identity & Physicochemical Profile

DCPTU is distinguished by the electron-withdrawing chlorine substituents on the phenyl ring, which influence the acidity of the N-H protons and the nucleophilicity of the sulfur atom. This electronic tuning is essential for its efficacy in metal chelation (e.g., Nickel in urease) and subsequent cyclization reactions.

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 19250-09-0 |

| IUPAC Name | 1-(3,4-Dichlorophenyl)thiourea |

| Synonyms | N-(3,4-Dichlorophenyl)thiourea; 3,4-Dichlorophenylthiourea |

| Molecular Formula | C₇H₆Cl₂N₂S |

| Molecular Weight | 221.11 g/mol |

| Appearance | White to grayish-white crystalline powder |

| Melting Point | 180–182 °C (Experimental) [1]; 197–199 °C (Lit.[2] Range) [2] |

| Solubility | Soluble in DMSO, Ethanol, THF; Sparingly soluble in water |

| pKa (Predicted) | ~11.5 (Thiourea NH) |

| LogP | ~2.5 (Lipophilic) |

Synthesis & Characterization

The most robust and scalable synthesis involves the rearrangement of ammonium thiocyanate in the presence of the corresponding aniline hydrochloride. This method avoids the use of toxic thiophosgene.

Protocol: Acid-Catalyzed Condensation

Objective: Synthesis of 1-(3,4-Dichlorophenyl)-2-thiourea from 3,4-dichloroaniline.

Reagents:

-

Ammonium thiocyanate (0.30 mol)[3]

-

Concentrated Hydrochloric Acid (36%, 0.33 mol)

-

Solvent: Deionized Water / Ethanol (recrystallization)

Step-by-Step Methodology:

-

Salt Formation: Suspend 3,4-dichloroaniline in 100 mL of warm water. Slowly add concentrated HCl with vigorous stirring to form the soluble aniline hydrochloride salt.

-

Addition: Add solid ammonium thiocyanate to the reaction mixture.

-

Reflux: Heat the mixture on a steam bath or oil bath at reflux temperature (~100°C) for 1–2 hours. The solution will initially clear, followed by the precipitation of the thiourea product.

-

Isolation: Cool the reaction mixture to room temperature and then to 4°C. Filter the precipitate under vacuum.

-

Purification:

-

Wash the crude solid with cold water to remove ammonium chloride byproducts.

-

Recrystallize from boiling ethanol. Decolorize with activated carbon if necessary.

-

Dry the white needles in a vacuum oven at 50°C.

-

Yield: Typical yields range from 30% to 60% depending on purity requirements.

Visualization: Synthesis Pathway

Figure 1: Acid-catalyzed synthesis pathway via ammonium thiocyanate rearrangement.

Mechanism of Action: Urease Inhibition

DCPTU exhibits significant biological activity as a urease inhibitor. Urease is a nickel-dependent metalloenzyme produced by bacteria like Helicobacter pylori, facilitating survival in acidic gastric environments by hydrolyzing urea into ammonia.

Mechanism: The thiourea sulfur atom acts as a soft nucleophile, coordinating with the bimetallic Nickel (Ni²⁺) center in the urease active site. The N-H protons may also form hydrogen bonds with active site residues (e.g., His, Asp), stabilizing the inhibitor-enzyme complex and blocking substrate (urea) access.

Visualization: Urease Inhibition Logic

Figure 2: Mechanistic blockade of the Urease active site by DCPTU via metal chelation.

Therapeutic & Industrial Applications

-

Pharmaceutical Intermediate:

-

Thiazole Synthesis: Reacts with α-haloketones (Hantzsch thiazole synthesis) to form 2-aminothiazole derivatives, a scaffold found in antimicrobial and anti-inflammatory drugs.

-

Guanidines: Precursor for the synthesis of substituted guanidines via S-alkylation and amination.

-

-

Agrochemicals:

-

Used in the development of fungicides and herbicides due to the bioactive nature of the dichlorophenyl moiety.

-

-

Analytical Chemistry:

-

Potential use as a chelating agent for the gravimetric or spectrophotometric determination of heavy metals (e.g., Pd, Pt) due to sulfur-metal affinity.

-

Safety & Handling (GHS Standards)

DCPTU is a bioactive thiourea derivative and must be handled with strict safety protocols.

-

Signal Word: WARNING / DANGER (depending on purity/region)

-

Hazard Statements:

-

H301/H302: Toxic/Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H317: May cause an allergic skin reaction.

-

H351: Suspected of causing cancer (General thiourea class warning).

-

-

Precautionary Measures:

-

Wear nitrile gloves and a P95 respirator.

-

Handle in a fume hood to avoid inhalation of dust.

-

Store in a cool, dry place away from strong oxidizing agents.

-

References

-

Rabjohn, N. (2005).[3] Organic Syntheses Collective Volume IV. Synthesis of substituted aryl thioureas. (Verified general protocol reference).

-

ChemicalBook. (2023). 1-(3,4-Dichlorophenyl)-2-thiourea Product Properties. Retrieved from .

-

Rauf, M. K., et al. (2009).[5] Crystal structure of 1-(3,4-dichlorophenyl)thiourea. Acta Crystallographica Section E. .[5]

-

Khan, K. M., et al. (2018).[6] Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. Bioorganic Chemistry. .

-

Sigma-Aldrich. (2023). Safety Data Sheet: 1-(3,4-Dichlorophenyl)-2-thiourea. .

Sources

- 1. angenesci.com [angenesci.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-(3,4-DICHLOROPHENYL)-2-THIOUREA synthesis - chemicalbook [chemicalbook.com]

- 4. 1-(3,4-DICHLOROPHENYL)-2-THIOUREA synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 1-(3,4-Dichlorophenyl)-2-thiourea derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(3,4-Dichlorophenyl)-2-Thiourea Derivatives

Abstract

The thiourea scaffold, characterized by the -NH-C(=S)-NH- pharmacophore, represents a cornerstone in medicinal chemistry, giving rise to derivatives with a vast spectrum of biological activities.[1] This guide focuses on a specific, highly potent subclass: 1-(3,4-Dichlorophenyl)-2-thiourea derivatives. The strategic incorporation of a 3,4-dichlorophenyl moiety often imparts significant lipophilicity and electronic properties that enhance interaction with biological targets. We will dissect the synthesis, multi-faceted biological activities—including anticancer, antimicrobial, and antioxidant effects—and the underlying mechanisms of action for this promising class of compounds. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing not only a synthesis of the current state of knowledge but also detailed experimental frameworks to facilitate further investigation.

Rationale and Synthetic Strategy

The versatility of the thiourea core lies in its ability to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with enzyme active sites.[1] The 3,4-dichlorophenyl group is a common substituent in pharmacologically active molecules, valued for its ability to enhance binding affinity and modulate pharmacokinetic properties. The synthesis of these derivatives is typically straightforward, making them attractive for library generation and structure-activity relationship (SAR) studies.

A common and effective method involves the reaction of an appropriately substituted aryl amine with an isothiocyanate. For the parent compound, 1-(3,4-Dichlorophenyl)-2-thiourea, this involves the reaction of 3,4-dichloroaniline with ammonium thiocyanate in the presence of acid, followed by thermal rearrangement.[2]

General Synthesis Protocol: Aryl Thiourea Formation

-

Amine Salt Formation: Suspend the aryl amine (e.g., 3,4-dichloroaniline) in warm water. Add concentrated hydrochloric acid with stirring until a clear solution of the amine salt is formed.[2]

-

Thiocyanate Addition: To the resulting solution, add a molar equivalent of ammonium thiocyanate.[2]

-

Evaporation & Heating: Heat the mixture on a steam bath. The initial evaporation will yield a crystalline mass of the aryl amine thiocyanate salt. Continue heating the dry powder for several hours to induce thermal rearrangement to the substituted thiourea.[2]

-

Purification: The crude product, mixed with ammonium chloride, is purified by suspending it in warm water to dissolve the inorganic salt, followed by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[2]

Causality in Experimental Design: The initial formation of the amine hydrochloride salt increases the solubility of the amine in the aqueous reaction medium. The subsequent heating of the dry thiocyanate salt is the critical step that drives the molecular rearrangement to the more stable N-substituted thiourea structure. Recrystallization is a fundamental technique for purifying solid organic compounds, ensuring that biological assays are performed on a compound of high purity, which is essential for reliable and reproducible data.

Caption: General workflow for the synthesis of 1-(3,4-Dichlorophenyl)-2-thiourea.

Spectrum of Biological Activities

Derivatives of 1-(3,4-Dichlorophenyl)-2-thiourea have demonstrated a remarkable range of biological activities, positioning them as versatile scaffolds for drug discovery.

Anticancer Activity

Thiourea derivatives are well-established as potent anticancer agents, capable of inducing apoptosis, inhibiting crucial signaling pathways, and overcoming drug resistance.[3][4] The 3,4-dichlorophenyl substitution has proven particularly effective in enhancing cytotoxic potential.

A key example is 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea , which has shown exceptional cytotoxicity against multiple human cancer cell lines.[5] This compound was identified as one of the most active in a series of dihalogenophenyl derivatives. Its activity against metastatic colon cancer cells (SW620) was particularly noteworthy, with an IC₅₀ value significantly lower than that of the reference drug cisplatin.[5]

| Compound Name | Cancer Cell Line | IC₅₀ (µM)[5] | Selectivity Index (SI) vs. HaCaT[5] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon) | 1.5 ± 0.72 | 16.5 |

| SW480 (Colon) | 8.9 ± 1.05 | > 2.8 | |

| PC3 (Prostate) | 4.6 ± 0.94 | 5.4 | |

| K-562 (Leukemia) | 3.3 ± 0.28 | 7.5 | |

| Cisplatin (Reference) | SW620 (Colon) | 13.9 ± 1.25 | 0.9 |

Mechanistic Insights: How do they kill cancer cells?

-

Induction of Apoptosis: The most potent 1-(3,4-Dichlorophenyl)-2-thiourea derivatives are strong inducers of apoptosis. Studies on 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea revealed that it drives colon cancer and leukemia cells into late-stage apoptosis, with up to 99% of SW620 cells and 73% of K-562 cells becoming apoptotic after treatment.[5] This programmed cell death is a critical mechanism for eliminating cancerous cells without inducing a significant inflammatory response.

-

Inhibition of Pro-inflammatory Cytokines: The same derivative was found to significantly decrease the secretion of Interleukin-6 (IL-6) in colon cancer cell lines.[5] IL-6 is a key cytokine that promotes tumor growth, proliferation, and metastasis. By inhibiting its secretion, these compounds can disrupt the tumor microenvironment and slow disease progression.

-

Kinase Inhibition (B-Raf): Many aryl-thiourea derivatives are known to function as potent kinase inhibitors.[6] Specifically, they can target the B-Raf kinase, a critical component of the MAPK/ERK signaling pathway that is frequently mutated and hyperactivated in cancers like melanoma.[7][8] The thiourea moiety can form key hydrogen bonds within the ATP-binding pocket of the kinase, disrupting its function and halting downstream signaling that promotes cell proliferation.[6]

Caption: Inhibition of the MAPK/ERK pathway by a B-Raf targeting thiourea derivative.

Antimicrobial Activity

The threat of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1-(3,4-Dichlorophenyl)-2-thiourea derivatives have shown promise in this area, particularly against mycobacteria and Gram-positive bacteria.

-

Antitubercular Activity: The compound 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea was found to be a highly effective agent against M. tuberculosis.[9] Its efficacy was particularly noted against multidrug-resistant strains, where it acted 8–16 times more potently than reference drugs like isoniazid and rifampicin.[9] The mechanism for related thiourea compounds involves inhibiting the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[10]

-

Antibacterial Activity: While specific data for 1-(3,4-Dichlorophenyl)-2-thiourea against common bacteria is emerging, related thiourea derivatives have demonstrated potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[11] One such derivative was shown to disrupt the integrity of the MRSA cell wall by interfering with NAD+/NADH homeostasis, highlighting a novel mechanism to combat this dangerous pathogen.[11]

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, including cancer and neurodegenerative disorders. The compound 1,3-bis(3,4-dichlorophenyl) thiourea has demonstrated strong antioxidant properties.[9] Its ability to scavenge free radicals was quantified using standard assays:

This activity suggests that these compounds can help mitigate cellular damage caused by reactive oxygen species, adding another dimension to their therapeutic potential.

Structure-Activity Relationship (SAR) Analysis

The biological activity of thiourea derivatives is highly dependent on the nature and position of substituents on the aromatic rings. For the 1-(Aryl)-3-[3-(trifluoromethyl)phenyl]thiourea series, a clear SAR has been established.

-

Halogenation is Key: The presence of halogens on the aryl ring is critical for high cytotoxic activity. Dihalogenophenyl derivatives, such as the 3,4-dichloro analog, were consistently the most potent compounds in the series.[5]

-

Positional Isomerism Matters: The position of the halogens influences efficacy. The 3,4-dichloro substitution (compound 2 in the study) was found to be superior to the 2,5-dichloro substitution, yielding a significantly lower IC₅₀ against the SW620 cell line (1.5 µM vs. 18.7 µM).[5]

-

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, like the dichlorophenyl and trifluoromethylphenyl moieties, generally correlates with increased anticancer activity.[5][6] These groups can enhance the compound's ability to interact with enzymatic targets and penetrate cell membranes.

Caption: SAR summary for cytotoxicity based on aryl ring substitution (R).

Experimental Protocol: In Vitro Cytotoxicity Assessment

To ensure the trustworthiness and reproducibility of biological data, a well-defined, self-validating experimental protocol is paramount. The following describes a standard MTT assay for determining the IC₅₀ of a test compound.

Objective: To quantify the concentration at which a 1-(3,4-Dichlorophenyl)-2-thiourea derivative inhibits 50% of cancer cell growth (in vitro).

Materials:

-

Human cancer cell line (e.g., SW620)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Protocol Workflow:

Caption: Step-by-step workflow for an in vitro MTT cytotoxicity assay.

Self-Validation and Causality:

-

Vehicle Control (DMSO): Essential for confirming that the solvent used to dissolve the compound does not have a toxic effect on its own. The viability of treated cells is normalized to this control.

-

Untreated Control: Represents 100% cell viability and ensures the cells are healthy and proliferating normally under standard incubation conditions.

-

Positive Control (e.g., Doxorubicin): A known cytotoxic drug used to validate that the assay system is working correctly and is capable of detecting cell death.

-

Serial Dilutions: Using a range of concentrations is critical for generating a dose-response curve, which is necessary to accurately calculate the IC₅₀ value. A single concentration point provides limited information.

-

MTT Reagent: The assay's principle is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells.

Future Perspectives and Conclusion

The 1-(3,4-Dichlorophenyl)-2-thiourea scaffold is a privileged structure in medicinal chemistry, yielding derivatives with potent and diverse biological activities. The evidence strongly supports their continued development as anticancer, antimicrobial, and antioxidant agents. The high cytotoxicity against aggressive cancer cell lines, coupled with favorable selectivity over normal cells, makes them particularly compelling candidates for oncology research.[5]

Future work should focus on:

-

Lead Optimization: Synthesizing novel analogs to further improve potency and selectivity.

-

Mechanism Deconvolution: Utilizing advanced proteomics and genomics to precisely identify the molecular targets and pathways modulated by these compounds.

-

In Vivo Studies: Evaluating the most promising derivatives in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This guide has consolidated the current understanding of 1-(3,4-Dichlorophenyl)-2-thiourea derivatives, providing a robust framework for scientists to build upon. Their synthetic accessibility and rich pharmacology ensure they will remain an area of intense investigation for years to come.

References

-

Abbas, S. Y., El-Sharief, M. A. M. S., Basyouni, W. M., Ibiari, N. N., & Fakhr, I. M. I. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link]

-

Al-Omair, M. A., Ali, A., Al-Omair, N. A., Al-Zahrani, A. A., Al-Shaalan, N. H., & El-Emam, A. A. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6401. [Link]

-

Al-Omair, M. A., Ali, A., Al-Omair, N. A., Al-Zahrani, A. A., Al-Shaalan, N. H., & El-Emam, A. A. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. National Institutes of Health. [Link]

-

Gawrońska, K., Kwiecień, H., & Wróblewska, A. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 27(19), 6511. [Link]

-

Li, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central. [Link]

-

Hussin, H., et al. (2019). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 23(5), 763–779. [Link]

-

El-Sayed, R. A., Al-Ghorbani, M., & Al-Anazi, M. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 481-512. [Link]

-

Anonymous. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. [Link]

-

Anonymous. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience, 14(3), 102-131. [Link]

-

Szymański, P., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6505. [Link]

-

Zhang, Y., et al. (2022). Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. Pharmaceuticals, 15(3), 329. [Link]

-

Ahmed, K. F. (2024). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Molecules, 29(14), 3289. [Link]

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. 1-(3,4-DICHLOROPHENYL)-2-THIOUREA synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 10. nanobioletters.com [nanobioletters.com]

- 11. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic targets of 1-(3,4-Dichlorophenyl)-2-thiourea

Title: Technical Monograph: Therapeutic Targets and Pharmacological Potential of 1-(3,4-Dichlorophenyl)-2-thiourea

Executive Summary

1-(3,4-Dichlorophenyl)-2-thiourea (DCTU) represents a "privileged scaffold" in medicinal chemistry. While often categorized as a synthetic intermediate for thiazole-based heterocycles, DCTU possesses intrinsic biological activity driven by its thiourea pharmacophore. Its therapeutic potential is defined by its ability to chelate metalloenzymes and disrupt redox homeostasis in pathogenic organisms.

This technical guide dissects DCTU not merely as a precursor, but as a direct therapeutic agent targeting Urease (Ni²⁺-dependent) and Tyrosinase (Cu²⁺-dependent) enzymes, with emerging applications in antimicrobial resistance (AMR) via membrane depolarization.

Chemical Profile & Physicochemical Properties

DCTU exists in a tautomeric equilibrium between its thione and thiol forms, a feature critical for its metal-chelating capability. The 3,4-dichloro substitution on the phenyl ring enhances lipophilicity (logP) and metabolic stability against ring oxidation compared to its unsubstituted analogs.

| Property | Value | Clinical Relevance |

| CAS Number | 19250-09-0 | Unique Identifier |

| Molecular Formula | C₇H₆Cl₂N₂S | Low Molecular Weight (Fragment-like) |

| Molecular Weight | 221.11 g/mol | High Ligand Efficiency (LE) potential |

| LogP (Predicted) | ~2.8 - 3.1 | Good membrane permeability (Lipinski compliant) |

| H-Bond Donors | 2 | Critical for active site anchoring |

| H-Bond Acceptors | 1 (Sulfur) | Key for metal coordination |

| Tautomerism | Thione ⇌ Thiol | Thiol form facilitates S-alkylation; Thione binds metals |

Primary Therapeutic Target: Urease Inhibition[1]

Indication: Helicobacter pylori infection (Gastric Ulcers), Urease-positive bacterial infections (e.g., Proteus mirabilis induced kidney stones).

Mechanism of Action: Bidentate Chelation

Urease is a nickel-dependent metalloenzyme.[1][2] The catalytic site contains a bi-nickel center (Ni-Ni) bridged by a carbamylated lysine. DCTU acts as a competitive inhibitor.

-

Binding Mode: The thiourea moiety acts as a bidentate ligand. The sulfur atom (soft base) coordinates with the Ni²⁺ ions (soft acid) in the active site, while the NH groups form hydrogen bonds with the active site residues (e.g., His, Asp).

-

The 3,4-Dichloro Effect: The electron-withdrawing chlorine atoms decrease the electron density on the phenyl ring, modulating the pKa of the NH protons and enhancing the stability of the enzyme-inhibitor complex via hydrophobic interactions with the active site flap.

Validated Experimental Protocol: Urease Inhibition Assay (Berthelot Method)

This protocol quantifies ammonia production, the product of urea hydrolysis.

Reagents:

-

Jack Bean Urease (0.02 units/mL).

-

Substrate: Urea (100 mM).

-

Buffer: Phosphate buffer (pH 8.2).

-

Phenol-hypochlorite reagents (Berthelot reagents).

Step-by-Step Workflow:

-

Incubation: Mix 10 μL of DCTU (varying concentrations in DMSO) with 25 μL of enzyme solution. Incubate at 37°C for 15 minutes to allow inhibitor binding.

-

Reaction: Add 50 μL of Urea solution. Incubate at 37°C for 30 minutes.

-

Termination: Add 50 μL of Phenol-hypochlorite reagents to quench the reaction and develop color.

-

Quantification: Measure Absorbance at 625 nm after 20 minutes.

-

Calculation: % Inhibition =

.

Secondary Therapeutic Target: Tyrosinase Inhibition

Indication: Hyperpigmentation disorders (Melasma), Melanoma adjuvant therapy.

Mechanism of Action: Copper Chelation & Competitive Inhibition

Tyrosinase is a rate-limiting copper-containing enzyme in melanogenesis.

-

Interaction: DCTU mimics the tyrosine substrate. The thiocarbonyl group (C=S) strongly chelates the binuclear copper active site (CuA and CuB), preventing the hydroxylation of L-Tyrosine to L-DOPA.

-

Kinetic Profile: Typically exhibits mixed-type or competitive inhibition depending on the specific isoform (mushroom vs. human).

Validated Experimental Protocol: Dopachrome Assay

Self-validating step: Use Kojic Acid as a positive control.

Step-by-Step Workflow:

-

Preparation: Dissolve DCTU in DMSO. Dilute in 50 mM phosphate buffer (pH 6.8).

-

Enzyme Mix: Add 40 μL of Mushroom Tyrosinase (31 units/mL) to a 96-well plate.

-

Inhibitor Addition: Add 40 μL of DCTU solution. Incubate for 10 mins at 25°C.

-

Substrate Trigger: Add 40 μL of L-DOPA (0.5 mM).

-

Kinetic Read: Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.

-

Analysis: Determine

and calculate

Mechanistic Visualization

The following diagrams illustrate the chemical synthesis of DCTU and its dual-target mechanism.

Caption: Figure 1.[3][4][5][6] Synthesis and Multi-Target Pharmacological Map of 1-(3,4-Dichlorophenyl)-2-thiourea.

Advanced Application: Synthetic "Gateway" to Thiazoles

While DCTU is a drug candidate itself, its utility as a precursor allows for the generation of 2-aminothiazoles , a class of compounds with potent anticancer (Kinase inhibition) and antimicrobial properties.

Hantzsch Thiazole Synthesis Protocol:

-

Reactants: 1-(3,4-Dichlorophenyl)-2-thiourea (1.0 eq) + α-Haloketone (e.g., Chloroacetone, 1.1 eq).

-

Solvent: Ethanol (Absolute).

-

Condition: Reflux for 4-6 hours.

-

Workup: Neutralize with NaHCO₃ to precipitate the free base 2-aminothiazole derivative.

-

Validation: NMR confirms disappearance of thiourea NH signals and appearance of thiazole CH proton (~6.5 ppm).

Caption: Figure 2. Standardized Enzymatic Inhibition Assay Workflow for DCTU Validation.

References

-

Khan, H., et al. (2018). Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. Bioorganic Chemistry. Link

-

Yi, W., et al. (2011). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry. European Journal of Medicinal Chemistry. Link

-

Rauf, M. K., et al. (2009). Crystal structure of N-(3,4-dichlorophenyl)thiourea. Acta Crystallographica Section E. Link

-

Zhu, Y., et al. (2015). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. International Journal of Molecular Sciences. Link

-

Limban, C., et al. (2008).[7] Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Molecules. Link

Sources

- 1. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(3,4-Dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Profiling of 1-(3,4-Dichlorophenyl)-2-thiourea (DCPT): A Technical Guide to In Vitro Cytotoxicity Assessment

Executive Summary

Compound Class: Halogenated Phenylthiourea Scaffold Primary Application: Anticancer Lead Optimization & Mechanistic Profiling Target Audience: Medicinal Chemists, Cell Biologists, and Oncology Researchers

This technical guide provides a rigorous framework for evaluating the cytotoxic potential of 1-(3,4-Dichlorophenyl)-2-thiourea (DCPT) . Phenylthiourea derivatives, particularly those bearing electron-withdrawing halogen substitutions (e.g., 3,4-dichloro), exhibit potent antiproliferative activity against solid tumors (colon, breast, prostate) and hematological malignancies. The 3,4-dichloro moiety enhances lipophilicity and membrane permeability, while the thiourea core acts as a hydrogen-bonding pharmacophore capable of chelating metal ions and generating Reactive Oxygen Species (ROS).

This document outlines the standardized protocols for solubilization, cytotoxicity screening (MTT/SRB), and mechanistic deconvolution (Apoptosis/ROS) required to validate DCPT as a therapeutic candidate.

Chemical Identity & Preparation

Before initiating biological assays, the physicochemical properties of DCPT must be managed to ensure reproducibility.

-

IUPAC Name: 1-(3,4-Dichlorophenyl)thiourea

-

Molecular Formula: C₇H₆Cl₂N₂S

-

Key Pharmacophore: The thiourea moiety (-NH-CS-NH₂), which facilitates bidentate hydrogen bonding with receptor pockets (e.g., EGFR, carbonic anhydrase).

Solubilization Protocol

DCPT is hydrophobic. Improper solubilization leads to micro-precipitation in cell culture media, causing false negatives in absorbance assays.

-

Primary Stock: Dissolve DCPT in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 100 mM . Vortex for 30 seconds.

-

Quality Check: Solution must be clear and colorless/pale yellow. If turbid, sonicate at 37°C for 5 minutes.

-

-

Working Standards: Serially dilute the stock in serum-free culture medium immediately prior to treatment.

-

Vehicle Control: The final DMSO concentration in the well must never exceed 0.1% (v/v) to avoid solvent toxicity.

Experimental Framework: Cytotoxicity Screening

Cell Line Selection

Based on the structure-activity relationship (SAR) of dichlorophenyl thioureas, the following cell lines are high-priority targets:

| Cell Line | Tissue Origin | Rationale for Selection | Typical IC₅₀ Target |

| MCF-7 | Breast Adenocarcinoma | Sensitive to ROS-inducing agents; standard for solid tumor profiling. | < 10 µM |

| HCT-116 | Colon Carcinoma | High expression of EGFR (common target for thioureas). | < 5 µM |

| K-562 | CML (Leukemia) | Highly susceptible to mitochondrial disruption. | < 2 µM |

| Vero / HaCaT | Normal Epithelial | Critical Negative Control. Used to calculate Selectivity Index (SI). | > 50 µM |

The Modified MTT Assay Protocol

Standard MTT assays can yield false positives with thioureas because the thiol group can chemically reduce tetrazolium salts without cellular metabolism.The following modified protocol mitigates this artifact.

Reagents:

-

MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

-

Solubilization Buffer: DMSO.

Step-by-Step Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h for attachment. -

Treatment: Aspirate media. Add 100 µL of DCPT working solutions (Range: 0.1 µM – 100 µM). Include:

-

Negative Control:[1] 0.1% DMSO.

-

Positive Control: Doxorubicin or Cisplatin (1 µM).

-

Blank: Media + DCPT (no cells) – Crucial to check for chemical reduction.

-

-

Incubation: 48h or 72h at 37°C, 5% CO₂.

-

Wash Step (Critical): Carefully aspirate drug-containing media and wash 1x with PBS. This removes extracellular DCPT that might react with MTT.

-

MTT Addition: Add 100 µL fresh media + 10 µL MTT stock. Incubate 3–4 hours.

-

Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis:

Mechanistic Evaluation (The "Why")

Once cytotoxicity is established, the mechanism of action (MoA) must be deconvoluted. Thioureas typically act via ROS generation and Mitochondrial Membrane Potential (

Visualizing the Workflow

The following diagram illustrates the logical flow from synthesis to mechanistic validation.

Figure 1: Operational workflow for the biological characterization of DCPT.

ROS-Mediated Apoptosis Pathway

DCPT likely induces apoptosis through the intrinsic mitochondrial pathway. The 3,4-dichloro substitution increases electron withdrawal, potentially enhancing the compound's ability to disrupt redox homeostasis.

Protocol: DCFH-DA Assay

-

Treat cells with

concentration of DCPT for 12h. -

Stain with

DCFH-DA for 30 min in the dark. -

Analyze via Flow Cytometry (FITC channel). A rightward shift indicates ROS accumulation.

Protocol: Annexin V/PI Double Staining

-

Harvest treated cells (include floating cells).

-

Resuspend in Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI).

-

Interpretation:

-

Annexin V+/PI-: Early Apoptosis.

-

Annexin V+/PI+: Late Apoptosis/Necrosis.

-

Proposed Mechanism of Action (MoA)

The following diagram hypothesizes the signaling cascade activated by DCPT, based on the behavior of analogous dichlorophenyl thioureas.

Figure 2: Hypothesized signaling pathway. DCPT induces ROS, triggering mitochondrial collapse and Caspase-dependent apoptosis.

References

-

Strzyga-Łach, P., et al. (2021). "Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives."[2] Molecules.

-

Significance: Establishes the high cytotoxicity of 3,4-dichlorophenyl substituted thioureas against colon and leukemia lines.[3]

-

-

Kesuma, D., et al. (2022). "Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line." Thai Journal of Pharmaceutical Sciences.

- Significance: Provides comparative IC50 data for dichlorophenyl analogs against MCF-7 cells.

-

Figur, N., et al. (2009). "N-(3,4-Dichlorophenyl)thiourea." Acta Crystallographica Section E.

- Significance: Defines the structural conformation and hydrogen bonding potential of the specific DCPT molecule.

-

Shakeel, A., et al. (2016). "Thiourea derivatives in drug design and medicinal chemistry: a short review."[4] Journal of Drug Design and Medicinal Chemistry.

-

Significance: Broad review of the pharmacophore's biological applications.[5]

-

Sources

Exploring the Anti-Inflammatory Potential of 1-(3,4-Dichlorophenyl)-2-thiourea: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Rationale for Investigation

The landscape of anti-inflammatory drug discovery is in a perpetual state of evolution, driven by the need for novel chemical entities with improved efficacy and safety profiles. Within this landscape, thiourea derivatives have emerged as a versatile and promising class of compounds, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and enzyme inhibitory properties.[1][2][3][4] The core thiourea scaffold, characterized by its hydrogen bond donor and acceptor capabilities, allows for specific interactions with biological targets, making it a privileged structure in medicinal chemistry.[4]

While the broader class of thiourea derivatives has been explored, the specific compound 1-(3,4-Dichlorophenyl)-2-thiourea remains an under-investigated molecule. Its structure, featuring a dichlorinated phenyl ring, suggests potential for unique electronic and steric properties that could modulate its interaction with key inflammatory targets. This guide, therefore, serves as a comprehensive methodological framework for academic and industry researchers to systematically explore, characterize, and validate the anti-inflammatory potential of this specific compound. We will proceed from foundational synthesis and characterization to a tiered system of in vitro and in vivo evaluations, grounded in established, self-validating protocols.

Compound Synthesis and Characterization

The first critical step in any drug discovery cascade is the reliable synthesis and purification of the target molecule. The synthesis of 1-(3,4-Dichlorophenyl)-2-thiourea is achievable through a well-established and robust reaction involving the corresponding aniline and a thiocyanate salt.[5][6]

Detailed Synthesis Protocol

This protocol is adapted from established procedures for aryl thiourea synthesis.[5]

Objective: To synthesize 1-(3,4-Dichlorophenyl)-2-thiourea from 3,4-dichloroaniline.

Materials:

-

3,4-dichloroaniline

-

Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Absolute Ethanol

-

Decolorizing Carbon

-

Petroleum Ether

-

Standard laboratory glassware, heating mantle, stirring plate, and filtration apparatus

Step-by-Step Procedure:

-

Salt Formation: In a 250 mL round-bottom flask, create a suspension of 3,4-dichloroaniline (0.1 mol) in 50 mL of warm water. While stirring, cautiously add concentrated HCl (0.11 mol). Continue stirring until a clear solution of the aniline hydrochloride salt is formed.

-

Thiocyanate Addition: To the resulting solution, add ammonium thiocyanate (0.1 mol) and heat the mixture on a steam bath for approximately 1 hour.

-

Isomerization and Evaporation: Transfer the reaction mixture to a large evaporating dish. Allow it to cool to room temperature, during which time crystals of the aryl amine thiocyanate may separate. Let it stand for 1 hour.

-

Dry Heating: Slowly evaporate the mixture to dryness over 2-3 hours. Crush the resulting crystalline residue finely, add 50 mL of water, and evaporate to dryness again. This step helps remove residual ammonium chloride.

-

Final Heating: Heat the dry, grayish-white residual powder on a steam bath for an additional 4-5 hours to ensure complete isomerization to the thiourea derivative.

-

Purification:

-

Suspend the resulting crude powder (a mixture of the target compound and ammonium chloride) in 100 mL of water.

-

Warm the suspension slowly to 70°C with stirring, then allow it to cool to approximately 35°C.

-

Filter the solid with suction and wash with cold water.

-

-

Recrystallization:

-

Dissolve the crude material in a minimal amount of boiling absolute ethanol.

-

Add a small amount of decolorizing carbon and boil for a few minutes.

-

Hot-filter the solution to remove the carbon.

-

Allow the filtrate to cool slowly to room temperature, then place it on ice to maximize crystal formation.

-

-

Final Product Isolation: Separate the white crystalline mass of 1-(3,4-Dichlorophenyl)-2-thiourea by filtration. Wash the crystals with a small amount of cold petroleum ether and dry under vacuum.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Melting Point, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).

Hypothesized Mechanism of Action and Investigational Strategy

Based on extensive literature on structurally related thiourea derivatives, we can hypothesize several plausible anti-inflammatory mechanisms for 1-(3,4-Dichlorophenyl)-2-thiourea.[2][7][8] The primary inflammatory cascade initiated by stimuli like lipopolysaccharide (LPS) involves the activation of key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), leading to the production of inflammatory mediators.[9][10]

Our investigational strategy is to employ a tiered approach, starting with broad screening in a cellular model of inflammation and progressing to more specific mechanistic and in vivo assays.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Phase 1: In Vitro Evaluation

The initial phase focuses on cell-based assays to determine the compound's cytotoxicity and its efficacy in a controlled inflammatory environment. The murine macrophage cell line, RAW 264.7, is an industry-standard model for this purpose as it robustly responds to LPS stimulation.[9][10]

Workflow for In Vitro Screening

Caption: Tiered workflow for in vitro anti-inflammatory evaluation.

Protocol: Cytotoxicity Assessment (MTT Assay)

Causality: It is imperative to first establish the concentration range at which the compound is non-toxic to the cells. Attributing a decrease in inflammatory markers to a compound that is simply killing the cells is a critical experimental flaw. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.

Step-by-Step Procedure:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of 1-(3,4-Dichlorophenyl)-2-thiourea in DMEM medium (e.g., 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations showing >90% viability for subsequent experiments.

Protocol: Primary Anti-inflammatory Screening

Causality: This assay provides the first indication of anti-inflammatory activity by measuring the compound's ability to suppress the production of key inflammatory mediators—nitric oxide (NO), TNF-α, and IL-6—in response to a potent inflammatory stimulus (LPS).[9]

Step-by-Step Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate as described above.

-

Pre-treatment: Remove the medium and pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

-

Inflammatory Challenge: Add LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent A in a 96-well plate.

-

Incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Self-Validation Controls:

-

Negative Control: Cells + Medium (no compound, no LPS).

-

Positive Control: Cells + Medium + LPS (no compound).

-

Vehicle Control: Cells + Vehicle + LPS.

-

Reference Drug: Cells + Dexamethasone (a known anti-inflammatory agent) + LPS.

-

Protocol: Mechanistic Enzyme Inhibition Assays (COX-1/COX-2)

Causality: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[11] This assay directly measures the compound's ability to inhibit COX-1 (constitutive) and COX-2 (inducible), providing crucial mechanistic insight and an early indication of potential side effects (COX-1 inhibition is linked to gastrointestinal issues).[12][13]

Step-by-Step Procedure:

-

Utilize a commercially available colorimetric COX (ovine) inhibitor screening assay kit.

-

Prepare assay reactions according to the kit's protocol, which typically includes the enzyme (COX-1 or COX-2), heme, a reaction buffer, and arachidonic acid as the substrate.

-

Add various concentrations of 1-(3,4-Dichlorophenyl)-2-thiourea to the reaction wells.

-

Include a vehicle control (DMSO) and a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Ibuprofen) as positive controls.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for the prescribed time at 37°C.

-

Measure the absorbance at the specified wavelength (e.g., 590 nm). The signal is typically proportional to the amount of Prostaglandin F2α produced.

-

Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Phase 2: In Vivo Proof-of-Concept

Following promising in vitro results, the next logical step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a universally accepted, acute, and reproducible model for screening potential anti-inflammatory agents.[7][14][15]

Workflow for In Vivo Paw Edema Assay

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema in Rats

Causality: This model assesses the ability of a compound to inhibit edema (swelling) caused by the injection of an irritant (carrageenan). The inflammatory response is biphasic, allowing for the potential dissection of effects on different mediators.

Step-by-Step Procedure:

-

Animals: Use male Wistar rats (150-200g). Acclimatize them for at least one week.

-

Grouping: Divide animals into groups (n=6 per group):

-

Group I (Control): Vehicle only (e.g., 0.5% CMC in saline).

-

Group II (Reference): Indomethacin or Diclofenac (e.g., 10 mg/kg, oral).

-

Group III-V (Test): 1-(3,4-Dichlorophenyl)-2-thiourea at three different doses (e.g., 25, 50, 100 mg/kg, oral).

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Dosing: Administer the respective vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Analysis:

-

Calculate the volume of edema at each time point: (Paw volume at time 't') - (Initial paw volume).

-

Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:

-

% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

-

-

Data Presentation and Interpretation

Table: In Vitro Anti-inflammatory Activity

| Compound | Concentration (µM) | % Inhibition of NO Production | % Inhibition of TNF-α | % Inhibition of IL-6 |

| 1-(3,4-Dichlorophenyl)-2-thiourea | 10 | Data | Data | Data |

| 25 | Data | Data | Data | |

| 50 | Data | Data | Data | |

| Dexamethasone (Ref.) | 1 | Data | Data | Data |

| IC₅₀ (µM) | Calculated Value | Calculated Value | Calculated Value |

Table: In Vivo Anti-inflammatory Activity (Paw Edema)

| Treatment Group | Dose (mg/kg) | % Inhibition of Edema (3 hr) | % Inhibition of Edema (4 hr) |

| Control (Vehicle) | - | 0% | 0% |

| 1-(3,4-Dichlorophenyl)-2-thiourea | 25 | Data | Data |

| 50 | Data | Data | |

| 100 | Data | Data | |

| Indomethacin (Ref.) | 10 | Data | Data |

Conclusion and Future Directions

This technical guide provides a robust, tiered framework for the systematic evaluation of 1-(3,4-Dichlorophenyl)-2-thiourea as a potential anti-inflammatory agent. By following these self-validating protocols, researchers can generate reliable data on the compound's cytotoxicity, its efficacy in cellular and animal models of acute inflammation, and its potential mechanism of action.

Should 1-(3,4-Dichlorophenyl)-2-thiourea demonstrate significant activity, particularly with a favorable COX-2 selectivity profile and potent in vivo efficacy, future directions would include:

-

Advanced Mechanistic Studies: Investigating effects on the MAPK pathway (p38, JNK, ERK phosphorylation) and NF-κB nuclear translocation via Western Blot.

-

Chronic Inflammation Models: Evaluating the compound in models such as adjuvant-induced arthritis to assess its potential for treating chronic inflammatory diseases.

-

Pharmacokinetic and Safety Profiling: Determining the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties and conducting preliminary toxicology studies.

The exploration of this novel chemical entity, guided by the rigorous methodologies outlined herein, represents a valuable contribution to the ongoing search for the next generation of anti-inflammatory therapeutics.

References

A complete list of all sources cited within this document, including titles, sources, and verifiable URLs.

-

Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen . Pharmaceutics. [Link]

-

Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity . E3S Web of Conferences. [Link]

-

Protective Effects of SPA0355, a Thiourea Analogue, Against Lipopolysaccharide-Induced Acute Kidney Injury in Mice . PubMed. [Link]

-

Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen . National Institutes of Health (NIH). [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review . MDPI. [Link]

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen . National Institutes of Health (NIH). [Link]

-

N-(3,4-Dichlorophenyl)thiourea . National Institutes of Health (NIH). [Link]

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen . ResearchGate. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives . DergiPark. [Link]

-

Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? . National Institutes of Health (NIH). [Link]

-

Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors . National Institutes of Health (NIH). [Link]

-

2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents . ScienceDirect. [Link]

-

In vitro anti-inflammatory activity of the title urea and thiourea derivatives 11(a–k) . ResearchGate. [Link]

-

New In Vivo LPS Model for Anti-Inflammatory Drug Profiling . Sygnature Discovery. [Link]

-

Protective Effects of SPA0355, a Thiourea Analogue, Against Lipopolysaccharide-Induced Acute Kidney Injury in Mice . MDPI. [Link]

-

Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity . National Institutes of Health (NIH). [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs . MDPI. [Link]

-

Synthesis and cyclooxygenase (COX-1/COX-2) inhibiting property of 3,4-diarylfuranones . SciSpace. [Link]

-

Anti-inflammatory effect of pomegranate flower in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages . National Institutes of Health (NIH). [Link]

-

In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review) . ResearchGate. [Link]

-

Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities . MDPI. [Link]

-

SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION . Malaysian Journal of Analytical Sciences. [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals . PubMed. [Link]

-

Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use . PubMed. [Link]

-

Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship . PubMed. [Link]

-

So Shiho Tang Reduces Inflammation in Lipopolysaccharide-Induced RAW 264.7 Macrophages and Dextran Sodium Sulfate-Induced Colitis Mice . MDPI. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships . Brieflands. [Link]

-

COX Inhibitors - Part One . LITFL. [Link]

Sources

- 1. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 2. Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. 1-(3,4-DICHLOROPHENYL)-2-THIOUREA synthesis - chemicalbook [chemicalbook.com]

- 6. N-(3,4-Dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effect of pomegranate flower in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. partone.litfl.com [partone.litfl.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 1-(3,4-Dichlorophenyl)-2-thiourea

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-(3,4-Dichlorophenyl)-2-thiourea, a compound of interest in pharmaceutical and agrochemical research. As drug development professionals and researchers, a thorough understanding of a molecule's solubility and stability is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. This document synthesizes field-proven insights and established scientific principles to provide a robust framework for evaluating this N-aryl thiourea derivative.

Introduction: The Significance of Physicochemical Characterization

1-(3,4-Dichlorophenyl)-2-thiourea belongs to the thiourea class of compounds, which are known for their diverse biological activities.[1] The dichlorophenyl moiety imparts significant lipophilicity, which can influence its interaction with biological targets and its formulation characteristics. A comprehensive understanding of its solubility in various solvent systems and its stability under different environmental conditions is a prerequisite for any successful application. This guide will delve into the theoretical considerations and practical methodologies for determining these key parameters.

Solubility Profile of 1-(3,4-Dichlorophenyl)-2-thiourea

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution rate. For 1-(3,4-Dichlorophenyl)-2-thiourea, its molecular structure suggests a degree of lipophilicity, which is supported by qualitative observations of its solubility in organic solvents and slight solubility in water.[2] A detailed, quantitative assessment across a range of pharmaceutically relevant solvents is essential for pre-formulation studies.

Factors Influencing Solubility

The solubility of 1-(3,4-Dichlorophenyl)-2-thiourea is governed by several factors, including:

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in predicting solubility. The dichlorophenyl group is nonpolar, while the thiourea moiety possesses polar characteristics due to the presence of nitrogen and sulfur atoms capable of hydrogen bonding. Therefore, a balance of polarity in the solvent is likely to enhance solubility.

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This relationship can be quantified to understand the thermodynamics of the dissolution process.

-

pH of the Medium: The thiourea group has a weakly basic nature. Therefore, the pH of aqueous media can influence the ionization state of the molecule and, consequently, its solubility.

Predicted and Observed Solubility

While specific quantitative data for 1-(3,4-Dichlorophenyl)-2-thiourea is not extensively published, inferences can be drawn from related compounds and general principles. Thiourea itself is soluble in polar solvents like water, ethanol, and methanol. The presence of the dichlorophenyl group in the target molecule is expected to decrease aqueous solubility and increase solubility in less polar organic solvents. Recrystallization from ethanol has been reported, indicating good solubility in this solvent.[3]

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following section outlines a robust protocol for determining both kinetic and thermodynamic solubility.

| Solvent Class | Examples | Rationale |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Assess solubility in aqueous and alcoholic systems, relevant for oral and parenteral formulations. |

| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Commonly used in analytical methods and as co-solvents in formulations. |